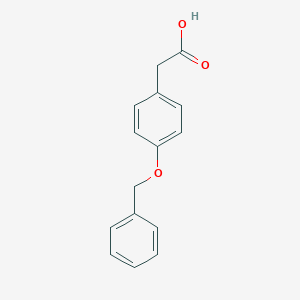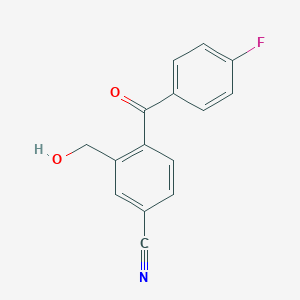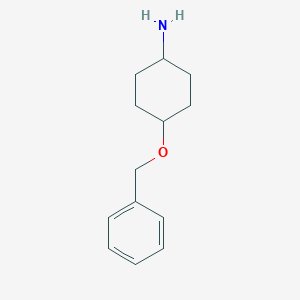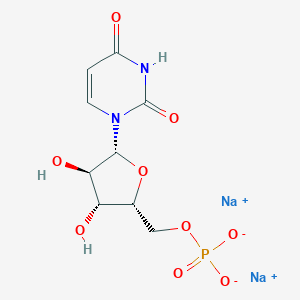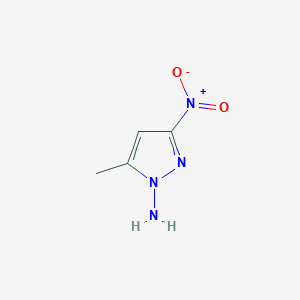
L-(-)Ephedrine hemihydrate
Descripción general
Descripción
L-(-)Ephedrine hemihydrate is a naturally occurring alkaloid derived from the Ephedra plant. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. The compound is known for its ability to act as an agonist at alpha- and beta-adrenergic receptors, which makes it effective in treating conditions such as hypotension and nasal congestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-(-)Ephedrine hemihydrate can be synthesized through several methods. One common approach involves the reduction of L-phenylacetylcarbinol using methylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by purification processes. The plant material is first treated with solvents to extract the alkaloids, which are then separated and purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylic ketones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-methyl ephedrine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzylic ketones.
Reduction: Secondary amines.
Substitution: N-methyl ephedrine.
Aplicaciones Científicas De Investigación
L-(-)Ephedrine hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: It is used in the treatment of hypotension, nasal congestion, and as a bronchodilator in asthma.
Industry: this compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other active compounds
Mecanismo De Acción
L-(-)Ephedrine hemihydrate exerts its effects by acting as an agonist at alpha- and beta-adrenergic receptors. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased heart rate, vasoconstriction, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, prolonging its action at the synaptic cleft .
Comparación Con Compuestos Similares
Pseudoephedrine: A diastereomer of ephedrine with similar decongestant properties but less central nervous system stimulation.
Methcathinone: A derivative of ephedrine with potent stimulant effects but higher abuse potential.
N-methyl ephedrine: A methylated derivative with similar pharmacological properties but different metabolic pathways
Uniqueness: L-(-)Ephedrine hemihydrate is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to act on both alpha- and beta-adrenergic receptors makes it versatile in treating various conditions, and its natural occurrence in the Ephedra plant provides a sustainable source for extraction .
Propiedades
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583537 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-10-7 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


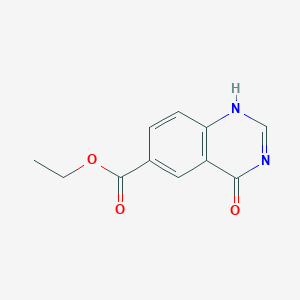
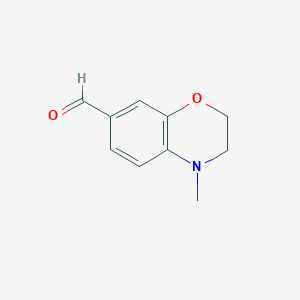

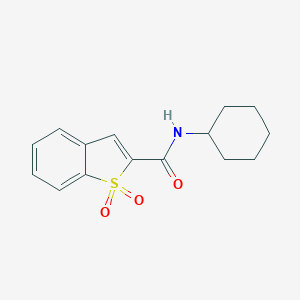

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

